(4-methoxyphenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-(4-Methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxybenzoyl group attached to a tetrahydroquinoline core, which is further substituted with methyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with a suitable tetrahydroquinoline derivative under basic conditions. The reaction typically requires the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxybenzoyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological studies, the compound is investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A related compound used in the synthesis of various organic molecules.
4-Methoxybenzoic acid: Another similar compound with applications in organic synthesis and pharmaceuticals.
4-Methoxybenzyl chloride: Used as a reagent in organic synthesis.
Uniqueness
1-(4-Methoxybenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both methoxybenzoyl and tetrahydroquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29NO2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-19-11-16-24-23(17-19)27(4,21-9-7-6-8-10-21)18-26(2,3)28(24)25(29)20-12-14-22(30-5)15-13-20/h6-17H,18H2,1-5H3 |
InChI Key |
SYUIXNMHWUKBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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